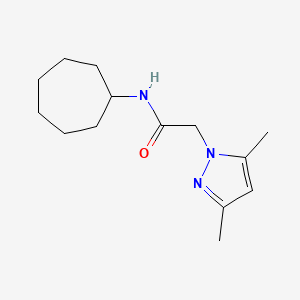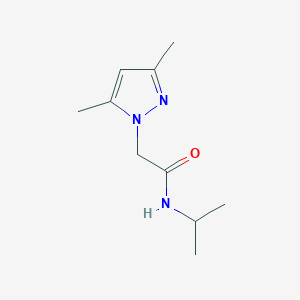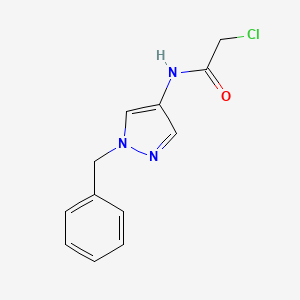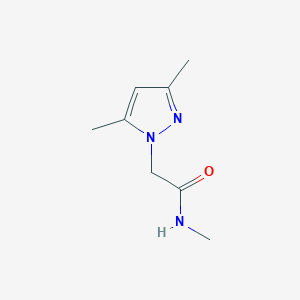
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea, also known as CPPU, is a synthetic growth regulator that has been widely used in agricultural and horticultural practices. CPPU belongs to the family of pyrazole derivatives, and it has been shown to enhance fruit development, increase yield, and improve the quality of fruits and vegetables.
Mechanism of Action
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea acts as a cytokinin-like plant growth regulator, which means it promotes cell division and growth in plants. It also regulates the balance between vegetative and reproductive growth, which leads to increased fruit set and yield. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to increase the activity of enzymes involved in cell wall synthesis, which leads to improved fruit firmness. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to enhance the biosynthesis of pigments, such as anthocyanins and carotenoids, which leads to improved fruit coloration.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to affect various physiological and biochemical processes in plants. It increases the activity of enzymes involved in photosynthesis, which leads to increased carbon fixation and improved plant growth. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea also enhances the activity of enzymes involved in nitrogen metabolism, which leads to increased protein synthesis and improved plant growth. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to increase the activity of enzymes involved in stress tolerance, which leads to improved plant resistance to abiotic and biotic stresses.
Advantages and Limitations for Lab Experiments
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea is a useful tool for plant research, as it allows for the manipulation of fruit development and quality. It can be used to study the molecular mechanisms underlying fruit growth and ripening, as well as the effects of plant growth regulators on fruit quality traits. However, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the natural plant growth regulators, and its effects may vary depending on the crop species, cultivar, and environmental conditions.
Future Directions
There are several future directions for 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea research. One area of interest is the development of new 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea derivatives with improved efficacy and specificity. Another area of interest is the elucidation of the molecular mechanisms underlying 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea's effects on fruit development and quality. This could lead to the identification of new targets for crop improvement. Finally, there is a need for more research on the environmental and health impacts of 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea, as well as its potential for commercial use.
Synthesis Methods
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea can be synthesized through several methods, including the reaction of 3-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the reaction with phosgene and ammonia. Another method involves the reaction of 3-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide, followed by the reaction with phosgene. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea can also be synthesized through a one-pot reaction of 3-chloroaniline, 1,3,5-trimethylpyrazole-4-carboxylic acid, and phosgene.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been extensively studied for its effects on fruit development and quality. It has been shown to increase fruit size, improve fruit firmness, and enhance fruit coloration in various crops, including grapes, kiwifruit, apples, and tomatoes. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has also been shown to increase yield and improve the quality of vegetables, such as cucumber, pepper, and eggplant. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been used to delay fruit ripening and prolong the shelf life of fruits and vegetables.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-8-12(9(2)18(3)17-8)16-13(19)15-11-6-4-5-10(14)7-11/h4-7H,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQHHRNPDLNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)




![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)



![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)